2-(4,4-Diethylpyrrolidin-3-yl)phenol
Description
2-(4,4-Diethylpyrrolidin-3-yl)phenol is a heterocyclic compound featuring a phenol moiety linked to a 4,4-diethyl-substituted pyrrolidine ring. The phenol group provides hydrogen-bonding capability via its hydroxyl (-OH) group, while the pyrrolidine ring introduces a nitrogen-containing scaffold that may influence basicity and molecular interactions.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(4,4-diethylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-14(4-2)10-15-9-12(14)11-7-5-6-8-13(11)16/h5-8,12,15-16H,3-4,9-10H2,1-2H3 |
InChI Key |
OOIFJNAQGLOKRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC1C2=CC=CC=C2O)CC |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclization Strategies
This approach involves constructing the pyrrolidine ring followed by functionalization with phenol.
- Diethylpyrrolidine formation : Reacting 3-pyrrolidinone with ethylating agents (e.g., ethyl bromide) under basic conditions (K₂CO₃/DMF) at 80–100°C for 12–24 hours.
- Phenol coupling : Introducing the phenol group via nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation. For example, treatment of 4,4-diethylpyrrolidine-3-carbaldehyde with phenol in polyphosphoric acid (PPA) at 40°C for 1 hour facilitates electrophilic substitution.
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃ | DMF | 100°C | 68–72% |
| Cyclization | PPA | Neat | 40°C | 55–60% |
Coupling Reactions Involving Phenolic Precursors
Cross-coupling methodologies enable direct attachment of pre-formed pyrrolidine fragments to phenolic rings.
- Use of 3-bromo-4,4-diethylpyrrolidine and boronic ester-functionalized phenol. Catalyzed by Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C for 8 hours achieves coupling.
- Yield : ~65% (post-purification).
- Copper-catalyzed coupling of 3-iodo-4,4-diethylpyrrolidine with phenol derivatives (e.g., 2-hydroxyphenylboronic acid) in DMSO at 120°C for 24 hours.
- Challenges : Requires electron-withdrawing groups on phenol for improved reactivity.
Acid-Mediated Condensation Approaches
Brønsted acids (e.g., methanesulfonic acid) promote tandem reactions between nitroalkenes and phenols.
- React 3-(2-nitrovinyl)pyrrolidine with phenol in MeSO₃H at 40°C for 1 hour.
- Neutralize with NH₄OH and extract with ethyl acetate.
- Purify via silica gel chromatography.
- Acid strength : MeSO₃H > PPA > TFA for nitro group activation.
- Side products : Competing hydrolysis of nitroalkenes necessitates strict temperature control (≤50°C).
Reductive Amination Pathways
This method combines ketone intermediates with amines under reducing conditions.
- Prepare 3-(4-hydroxyphenyl)-4,4-diethylpyrrolidin-2-one via condensation of 4-hydroxyphenylacetone with diethylamine.
- Reduce the ketone to the secondary amine using NaBH₄/MeOH or BH₃·THF.
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | MeOH | 25°C | 48% |
| BH₃·THF | THF | 0°C → 25°C | 72% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Alkylation/Cyclization | High functional group tolerance | Multi-step purification | Pilot-scale feasible |
| Suzuki Coupling | Chemoselective | Costly catalysts | Limited to aryl bromides |
| Acid Condensation | One-pot synthesis | Acid sensitivity | Bench-scale only |
| Reductive Amination | Mild conditions | Low yields with NaBH₄ | Adaptable to bulk |
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Diethylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
2-(4,4-Diethylpyrrolidin-3-yl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,4-Diethylpyrrolidin-3-yl)phenol involves its interaction with biological targets through the phenol and pyrrolidine groups. The phenol group can participate in hydrogen bonding and electrophilic interactions, while the pyrrolidine ring can interact with various enzymes and receptors . These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 2-(4,4-Diethylpyrrolidin-3-yl)phenol and related compounds:
Key Observations:
- Hydrogen Bonding: The phenol -OH group enables H-bonding, similar to 4,4'-(propane-2,2-diyl)diphenol. However, the pyrrolidine nitrogen may engage in weaker interactions compared to the rigid, planar diphenol systems .
- Thermal Stability: Sulfonyldiphenol exhibits higher melting points (245–250°C) due to its polar sulfonyl group, whereas the diethylpyrrolidine analog likely has lower thermal stability due to aliphatic flexibility .
Biological Activity
2-(4,4-Diethylpyrrolidin-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to synthesize available research findings regarding its biological activity, including antioxidant properties, neuroprotective effects, and any relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with ethyl groups and a phenolic group, which may contribute to its biological activity. The presence of both hydrophilic (phenolic) and lipophilic (pyrrolidine) components suggests potential interactions with various biological targets.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures can exhibit neuroprotective effects. For instance, the antioxidant properties associated with phenolic compounds may help protect neuronal cells from oxidative damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of signaling pathways involved in inflammation and apoptosis could be a mechanism through which this compound exerts its effects.
Case Studies
While direct case studies specifically focusing on this compound are scarce, research on related compounds provides insight into potential applications:
- Neuroprotection in Animal Models : Studies involving phenolic compounds have demonstrated their ability to improve cognitive function in animal models of neurodegeneration. These findings suggest that this compound could similarly benefit cognitive health through antioxidant mechanisms.
- Antioxidant Efficacy : Research on various phenolic compounds has shown significant reductions in markers of oxidative stress in vivo. For example, studies using plant extracts rich in phenolic compounds have reported enhanced antioxidant capacity and protective effects against cellular damage .
Data Table: Comparative Biological Activities of Phenolic Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
